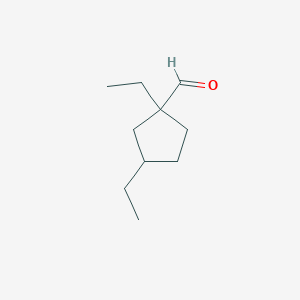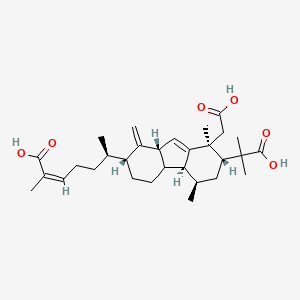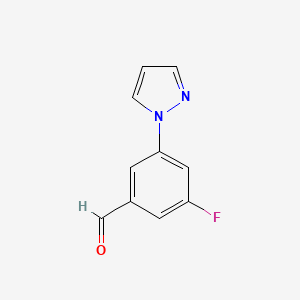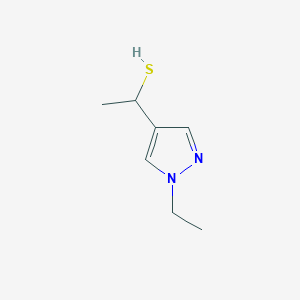
N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline is an organic compound that contains a cyclopropyl group, a fluorine atom, and a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and fluorination processes, followed by efficient purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Sodium methoxide, lithium aluminum hydride, and Grignard reagents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced aromatic rings.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with unique properties such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
- Cyclopropylamine derivatives
- Fluoroaniline derivatives
Uniqueness
N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline is unique due to its combination of a cyclopropyl group, a fluorine atom, and a methylaniline moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline |
InChI |
InChI=1S/C12H16FN/c1-8-5-11(13)7-12(6-8)14-9(2)10-3-4-10/h5-7,9-10,14H,3-4H2,1-2H3 |
InChI Key |
JWBUKMCFTNNPGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)NC(C)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Bromo-5-chlorophenyl)methoxy]azetidine](/img/structure/B13296509.png)
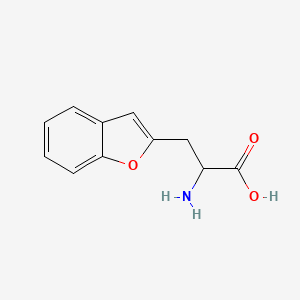
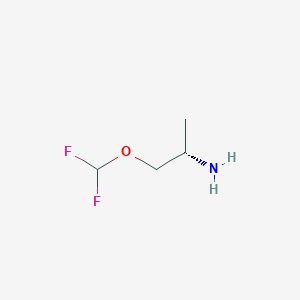

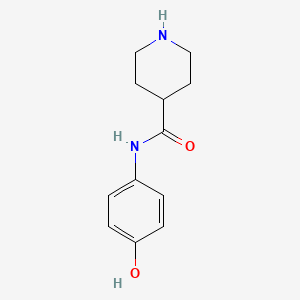
![2-Methyl-1-{[1-(pyridin-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13296536.png)
